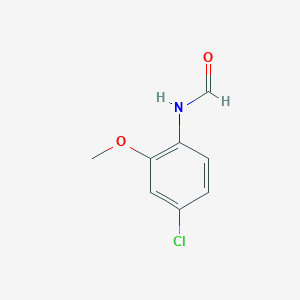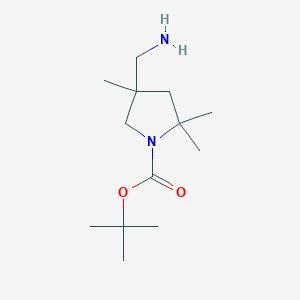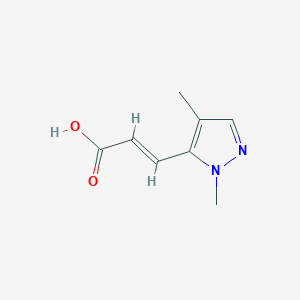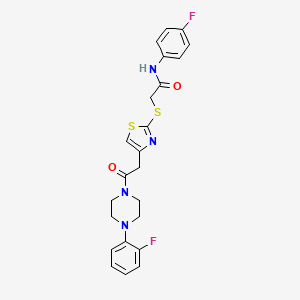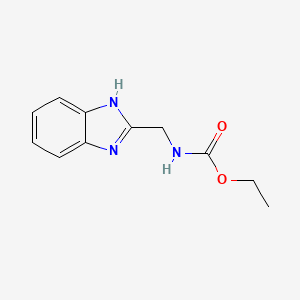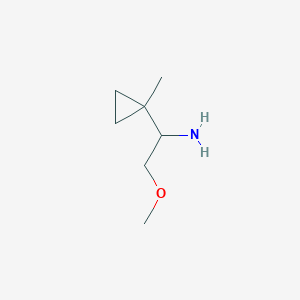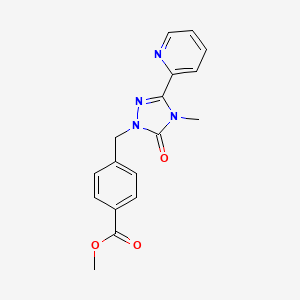
N-(2-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .
Synthesis Analysis
While specific synthesis information for the requested compound is not available, similar compounds, such as 2,4-disubstituted thiazoles, have been synthesized and evaluated for their biological activities . For instance, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazoles can vary depending on their specific structure and substituents. They generally have good water solubility and resistance to reactivity with electrophiles .科学的研究の応用
Anti-inflammatory and Analgesic Applications
Compounds similar to N-(2-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)ethyl)benzenesulfonamide have been synthesized with potential anti-inflammatory and analgesic properties. For instance, a series of novel sulfonamide derivatives demonstrated significant anti-inflammatory activity, surpassing that of indomethacin in certain assays, with superior gastrointestinal safety profiles. These compounds showed selective inhibitory activity towards COX-2 enzyme, indicating their potential as safer anti-inflammatory drugs (Bekhit et al., 2008).
Anticancer Activity
Several studies have investigated the anticancer potential of sulfonamide derivatives. A range of these compounds exhibited promising activity against various cancer cell lines, including breast cancer (MCF7), liver cancer (HEPG-2), and others. Notably, some derivatives showed higher activity than standard chemotherapy agents, suggesting their potential for development into anticancer therapies (Ghorab et al., 2015; Ghorab et al., 2014).
Antimicrobial Effects
Sulfonamide derivatives have also demonstrated antimicrobial activity against a variety of bacterial and fungal pathogens. This includes activity against both Gram-positive and Gram-negative bacteria, with some compounds comparable to ampicillin in their antibacterial efficacy. These findings highlight the potential of sulfonamide derivatives as new antimicrobial agents (Ijuomah et al., 2022).
Enzyme Inhibition
These compounds have been evaluated for their ability to inhibit various enzymes, including those relevant to cancer progression and metabolic disorders. The structure-activity relationship studies of these derivatives provide insights into their potential as enzyme inhibitors, offering a pathway for the development of targeted therapies (Bashandy et al., 2014).
将来の方向性
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a broad range of pharmaceutical and biological activities . They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
Thiazoles are known to interact with various biological targets due to their ability to form hydrogen bonds and aromatic interactions . The presence of sulfur and nitrogen in the thiazole ring can potentially interact with biological targets, leading to various therapeutic effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are known for their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Thiazole derivatives have been associated with a variety of therapeutic effects, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
特性
IUPAC Name |
N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-13-16(23-17(20-13)14-6-5-10-18-12-14)9-11-19-24(21,22)15-7-3-2-4-8-15/h2-8,10,12,19H,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKMTLUCEPVEIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)CCNS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)ethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Phenyl-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2993648.png)
![2,4-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2993649.png)
![2-(3,4-dimethylphenyl)-N~8~-(4-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2993651.png)
![1-(2-Chlorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2993655.png)
